molecular formula C16H14N4O3 B11335340 4-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate

Cat. No.: B11335340
M. Wt: 310.31 g/mol
InChI Key: NLTFMVCKHYBABW-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-ethoxybenzoate is an organic compound that features a tetrazole ring and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-ethoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The ethoxybenzoate moiety can be introduced through esterification reactions involving 4-hydroxybenzoic acid and ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce various reduced forms of the tetrazole ring .

Scientific Research Applications

4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-ethoxybenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere of carboxylic acids makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C16H14N4O3/c1-2-22-14-7-3-12(4-8-14)16(21)23-15-9-5-13(6-10-15)20-11-17-18-19-20/h3-11H,2H2,1H3

InChI Key

NLTFMVCKHYBABW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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